molecular formula C16H20N2O4 B5736480 methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate

methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate

Cat. No.: B5736480
M. Wt: 304.34 g/mol
InChI Key: SNYDLUKJZWWMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a benzoyl group and at the 4-position with a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with 4-acetamidobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the reaction conditions required for optimal production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: N-alkylated piperidine derivatives.

Scientific Research Applications

Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the pathway involved. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: A simpler derivative used in similar applications but lacks the acetamidobenzoyl group.

    Ethyl piperidine-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.

    4-Acetamidobenzoic acid: Contains the acetamidobenzoyl group but lacks the piperidine ring.

Uniqueness

Methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate is unique due to the combination of the piperidine ring and the acetamidobenzoyl group, which imparts specific chemical properties and biological activities not found in simpler derivatives .

Properties

IUPAC Name

methyl 1-(4-acetamidobenzoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11(19)17-14-5-3-12(4-6-14)15(20)18-9-7-13(8-10-18)16(21)22-2/h3-6,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYDLUKJZWWMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.